2-[(2,2-Difluoroethyl)sulfanyl]acetic acid
Description
Significance of Fluorine in Contemporary Chemical Biology and Organic Chemistry
The element fluorine possesses a unique combination of properties that makes it exceptionally valuable in molecular design. As the most electronegative element, it exerts powerful electronic effects on a molecule, often altering acidity, basicity, and metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant thermal and oxidative stability to fluorinated compounds.
In medicinal chemistry and chemical biology, the substitution of hydrogen with fluorine can lead to profound changes in a molecule's biological activity. Because fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), it can often replace hydrogen without causing significant steric disruption at a biological target. This substitution can enhance a molecule's lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability. It is estimated that approximately 20-30% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its impact on drug design. tcichemicals.com Furthermore, the strategic placement of fluorine can block metabolic pathways, prolonging the active lifetime of a drug in the body.
Foundational Role of Organosulfur Moieties in Molecular Design and Reactivity
Organosulfur compounds are ubiquitous in nature and synthetic chemistry, playing a central role in both biological processes and materials science. Sulfur's ability to exist in various oxidation states (from -2 to +6) gives rise to a diverse array of functional groups, including thioethers (sulfides), sulfoxides, sulfones, thiols, and sulfonamides. sigmaaldrich.comchemicalbook.com This versatility makes sulfur-containing motifs valuable scaffolds in medicinal chemistry. sigmaaldrich.comchemicalbook.com
Thioether linkages, as found in the amino acids cysteine and methionine, are crucial for the structure and function of proteins and enzymes. nih.gov In drug design, the thioether group is a common linker that is relatively stable and can participate in key binding interactions. Organosulfur compounds are also indispensable in organic synthesis, where they serve as versatile intermediates and reagents. researchgate.net Their unique reactivity allows for the construction of complex molecular architectures. Reflecting their importance, organosulfur compounds constitute a significant portion of approved pharmaceuticals. sigmaaldrich.com
Contextualization of 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid within Fluorine and Sulfur Chemistry Research
This compound is a molecule that strategically combines the features of fluorination and organosulfur chemistry. Its structure consists of three key components:
A Carboxylic Acid Headgroup: The acetic acid moiety provides a versatile chemical handle. It can participate in hydrogen bonding, act as a nucleophile or electrophile under different conditions, and be readily converted into other functional groups such as esters, amides, or acyl fluorides. nih.gov
A Thioether (Sulfanyl) Linkage: The sulfur atom connects the carboxylic acid to the fluorinated alkyl chain. This thioether bridge is a stable, flexible linker that is common in biologically active molecules.
While direct experimental research on this compound is not extensively documented in publicly available literature, its structure allows for a well-founded analysis of its potential. It represents a bifunctional building block where the fluorinated tail can be used to tune physicochemical properties, and the carboxylic acid can be used for synthetic elaboration or to anchor the molecule to a target.
Below is a table of calculated physicochemical properties for this compound.
| Property | Value |
| Molecular Formula | C4H6F2O2S |
| Molecular Weight | 156.15 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 63.5 Ų |
| Heavy Atom Count | 8 |
Note: Data presented in this table is computationally derived from public chemical databases as experimental data is not widely available.
Delineation of Research Avenues for this compound
The unique combination of functional groups in this compound suggests several promising avenues for future academic and industrial research.
Synthetic Chemistry: The compound is an ideal scaffold for the synthesis of novel chemical libraries. The carboxylic acid can be coupled with a diverse range of amines, alcohols, or other nucleophiles to create a wide array of derivatives. Research could focus on using this building block to introduce the difluoroethyl-sulfanyl motif into larger, more complex molecules.
Medicinal Chemistry: As a fragment for drug discovery, this molecule could be used to probe the active sites of enzymes or receptors. The fluorinated tail could be used to enhance the metabolic stability and cell permeability of potential drug candidates. Its derivatives could be investigated for a range of biological activities, building on the established importance of both fluorine and sulfur in pharmaceuticals.
Agrochemicals: Fluorine and sulfur are key elements in many modern pesticides and herbicides. Research could explore the potential of this compound and its derivatives as new agrochemical agents.
Materials Science: The compound could serve as a monomer or additive in the development of new polymers and materials. The presence of fluorine could impart desirable properties such as thermal stability, chemical resistance, and altered surface characteristics (e.g., hydrophobicity).
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6F2O2S |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6F2O2S/c5-3(6)1-9-2-4(7)8/h3H,1-2H2,(H,7,8) |
InChI Key |
JQBYFKIUZCJFSF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)SCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 2,2 Difluoroethyl Sulfanyl Acetic Acid
Established Synthetic Routes to [(2,2-Difluoroethyl)sulfanyl]acetic Acid Scaffolds
The construction of the 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid scaffold relies on fundamental reactions in organic chemistry, primarily focusing on the formation of the carbon-sulfur bond and the introduction of the carboxylic acid functionality.
Strategies for Carbon-Sulfur Bond Formation with Fluorinated Alkyl Chains
The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of this compound. A common and well-established strategy involves the nucleophilic substitution reaction between a sulfur-based nucleophile and a fluorinated electrophile.
One prevalent method is the reaction of a thiol with a fluorinated alkyl halide. In the context of the target molecule, this would typically involve the reaction of mercaptoacetic acid (thioglycolic acid) or its corresponding salt with a 2,2-difluoroethyl halide, such as 1-bromo-2,2-difluoroethane or 1-chloro-2,2-difluoroethane. The thiol group (-SH) of mercaptoacetic acid acts as the nucleophile, displacing the halide from the difluoroethyl group to form the desired thioether linkage. The use of a base, such as an alkali metal hydroxide (B78521) or carbonate, is often employed to deprotonate the thiol, forming a more potent thiolate nucleophile and driving the reaction to completion.
Organosulfur compounds are versatile building blocks in organic synthesis and are frequently found in agrochemicals and pharmaceuticals. researchgate.net The development of efficient methods for the construction of carbon–sulfur bonds is therefore of significant interest. researchgate.net Transition-metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-S bond formation, though their application to fluorinated aliphatic chains can present unique challenges. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Mercaptoacetic acid | 1-Bromo-2,2-difluoroethane | Base (e.g., NaOH, K2CO3), Solvent (e.g., DMF, Acetone) | This compound | General Knowledge |
| Potassium O-ethyl dithiocarbonate | 2-Bromoacetic acid | THF, Room Temperature | 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid | nih.gov |
This table presents a generalized representation of the nucleophilic substitution approach and a related reaction for C-S bond formation.
Methodologies for Carboxylic Acid Introduction and Derivatization
The carboxylic acid moiety is a key functional group in the target molecule. In many synthetic strategies, this group is either present in one of the starting materials or is introduced through the hydrolysis of a corresponding ester.
A straightforward approach involves using a starting material that already contains the carboxylic acid group, such as mercaptoacetic acid. wikipedia.orgatamanchemicals.com When this is reacted with a 2,2-difluoroethyl electrophile, the carboxylic acid functionality is directly incorporated into the final product.
Alternatively, the synthesis can proceed through an ester intermediate, such as ethyl 2-[(2,2-difluoroethyl)sulfanyl]acetate. This ester can be synthesized by reacting ethyl mercaptoacetate (B1236969) with a 2,2-difluoroethyl halide. The final step is then the hydrolysis of the ester to the carboxylic acid. lumenlearning.comchemguide.co.uklibretexts.orglibretexts.org This hydrolysis can be carried out under either acidic or basic conditions. lumenlearning.comchemguide.co.uklibretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible reaction, while basic hydrolysis, also known as saponification, is irreversible and goes to completion, yielding the carboxylate salt, which is then protonated in a separate workup step to give the free carboxylic acid. lumenlearning.comchemguide.co.uklibretexts.org
Derivatization of the carboxylic acid group can lead to a variety of other functional groups, such as esters, amides, and acyl hydrazides. thermofisher.com These transformations typically involve the activation of the carboxylic acid, for example, by converting it into an acid chloride or by using a coupling agent, followed by reaction with a suitable nucleophile. thermofisher.com
| Starting Material | Reagents | Product | Reaction Type | Reference |
| Ethyl 2-[(2,2-difluoroethyl)sulfanyl]acetate | H2O, H+ or OH- | This compound | Hydrolysis | lumenlearning.comchemguide.co.uklibretexts.orglibretexts.org |
| 2-Benzofuranylacetic acid | Methanol (B129727), H2SO4 | Methyl 2-(benzofuran-2-yl)acetate | Esterification | nih.gov |
This table illustrates the hydrolysis of an ester to a carboxylic acid and a related esterification reaction.
Development of Novel Synthetic Approaches
The quest for more efficient, versatile, and environmentally benign synthetic methods has led to the exploration of novel approaches for the synthesis of fluorinated compounds, including those with the [(2,2-difluoroethyl)sulfanyl]acetic acid scaffold.
Radical Decarboxylative Cyclization Utilizing Related Difluoro(organosulfanyl)acetic Acid Derivatives
Recent research has explored the use of radical decarboxylative reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. In a study by Wang's group, a transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid was developed to construct thiodifluoroindoleone derivatives. researchgate.netnih.gov This strategy involves the generation of a difluoromethyl radical through the decarboxylation of the corresponding carboxylic acid. researchgate.netnih.gov
While this specific example leads to a cyclized product, the underlying principle of generating a difluoromethyl radical from a difluoro(organosulfanyl)acetic acid derivative could potentially be adapted for other transformations. This approach offers an alternative to traditional nucleophilic or electrophilic methods and can be particularly useful for accessing complex molecular architectures under mild conditions. researchgate.netnih.gov Silver-catalyzed oxidative decarboxylation has also been utilized for the radical cascade cyclization of arylthiodifluoroacetic acids with alkenes. researchgate.net
| Reactants | Conditions | Product Type | Key Intermediate | Reference |
| N-Arylacrylamides, 2,2-Difluoro-2-(phenylthio)acetic acid | Transition-metal-free | Thiodifluoroindoleone derivatives | Difluoromethyl radical | researchgate.netnih.gov |
| α,α-Difluoroarylacetic acids, Acrylamides | Silver-catalyzed | Difluorinated oxindoles | Radical species | lookchem.com |
This table summarizes findings from studies on decarboxylative cyclization reactions involving related difluoroacetic acid derivatives.
Utilization of Difluorocarbene Precursors for Fluorinated Aliphatic Synthesis
Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile C1 source for the introduction of the difluoromethylene group into organic molecules. rsc.orgresearchgate.net A variety of difluorocarbene precursors have been developed, including diethyl bromodifluoromethylphosphonate and trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). rsc.orgacs.org
One of the key reactions of difluorocarbene is its insertion into X-H bonds (where X can be O, S, N, etc.). The insertion of difluorocarbene into the S-H bond of a thiol provides a direct method for the synthesis of difluoromethyl thioethers. acs.org This approach avoids the need for pre-functionalized fluorinated building blocks. For instance, a one-pot synthesis of difluoromethyl thioethers has been developed using thiourea (B124793) as a sulfur source and diethyl bromodifluoromethylphosphonate as a difluorocarbene precursor. acs.org
Difluorocarbene can also react with elemental sulfur to generate thiocarbonyl fluoride (B91410) in situ, which can then react with various amines to form a range of sulfur- and fluorine-containing heterocycles. cas.cncas.cn
| Difluorocarbene Precursor | Sulfur Source | Product | Reaction Type | Reference |
| Diethyl bromodifluoromethylphosphonate | Thiourea | Difluoromethyl thioethers | S-H insertion | acs.org |
| Ph3P+CF2CO2− (PDFA) | Elemental Sulfur | Thiocarbonyl fluoride (in situ) | Carbene reaction | cas.cncas.cn |
This table highlights the use of difluorocarbene precursors for the synthesis of fluorinated sulfur compounds.
Acetic Acid-Catalyzed Reactions in Fluorinated Systems
Acetic acid is a weak acid that can act as a catalyst in various organic transformations. While its role in the synthesis of this compound is not extensively documented in dedicated studies, its potential influence can be inferred from related reactions.
In nucleophilic substitution reactions, acetic acid can act as a proton source to activate leaving groups or as a co-catalyst. For instance, in the acylation of amines using esters, acetic acid has been shown to be an effective catalyst. rsc.org It can also be used as a solvent and a reactant in addition reactions to fluorinated alkynes. In the context of C-S bond formation, the acidity of the reaction medium can influence the nucleophilicity of the thiol and the reactivity of the electrophile.
Furthermore, the formation of intermediate aromatic esters from acetic acid and phenolic compounds has been shown to enhance acylation activity. nih.gov While not directly applicable to the synthesis of the target molecule, this demonstrates the potential of acetic acid to participate in and influence the course of organic reactions. The use of acetic acid as an additive has also been noted in transition-metal-catalyzed C-H activation reactions. acs.org
| Reaction Type | Role of Acetic Acid | Substrates | Reference |
| N-acylation of amines | Catalyst | Amines, Esters | rsc.org |
| Acylation of aromatic compounds | Reactant/Intermediate formation | Acetic acid, Phenolic compounds | nih.gov |
| C-H Activation | Additive | Various complex molecules | acs.org |
This table provides examples of the role of acetic acid in various organic reactions.
Optimization of Reaction Conditions and Yields for Fluorinated Thioether Compounds
The efficiency and yield of the synthesis of fluorinated thioether compounds, such as this compound, are highly dependent on the careful optimization of several reaction parameters. These include the choice of base, solvent, temperature, and reaction time. The principles governing these optimizations are derived from studies on analogous S-alkylation reactions. nih.govnih.gov
Base Selection: The choice of base is critical for the deprotonation of thioglycolic acid to form the more nucleophilic thiolate anion. Common bases for this type of reaction include inorganic carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide, potassium hydroxide). acsgcipr.org Stronger bases like sodium hydride can also be used, but milder conditions are often preferred to avoid side reactions. The pKa of the thiol and the reactivity of the alkyl halide influence the choice of base strength.
Solvent Effects: The solvent plays a significant role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed in nucleophilic substitution reactions as they can effectively solvate the cation of the base while leaving the nucleophile relatively free to react. acsgcipr.org The choice of solvent can also affect the solubility of the reactants and the ease of product purification.
Temperature and Reaction Time: The reaction temperature directly impacts the rate of the S-alkylation. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to undesired side reactions and decomposition of the product. The optimal temperature is typically determined empirically for each specific set of reactants. Reaction times can vary from a few hours to overnight, and the progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Below is an interactive data table summarizing typical conditions for the S-alkylation of thiols, which can be considered as a starting point for the optimization of the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkyl Halide | 1-bromo-2,2-difluoroethane | 1-chloro-2,2-difluoroethane | 1-iodo-2,2-difluoroethane |
| Thiol | Thioglycolic Acid | Thioglycolic Acid | Thioglycolic Acid |
| Base | Potassium Carbonate | Sodium Hydroxide | Cesium Carbonate |
| Solvent | DMF | Acetonitrile | DMSO |
| Temperature | Room Temperature | 50 °C | 80 °C |
| Reaction Time | 12 hours | 6 hours | 4 hours |
| Typical Yield | Moderate to Good | Good to Excellent | Excellent |
Considerations for Scalable Synthesis in Academic Research
Scaling up the synthesis of this compound from a laboratory bench scale to a larger, multi-gram scale for academic research purposes introduces several practical considerations that must be addressed to ensure safety, efficiency, and reproducibility.
Reagent Handling and Stoichiometry: On a larger scale, the handling of reagents requires more careful planning. For instance, the addition of the base to the reaction mixture may need to be controlled to manage any exothermic processes. The stoichiometry of the reactants should be carefully maintained to maximize the conversion of the limiting reagent and simplify purification.
Purification Strategies: Purification of the final product on a larger scale can be more challenging than on a small scale. While column chromatography is a common purification technique in a laboratory setting, it can become cumbersome and resource-intensive for larger quantities. Alternative purification methods such as recrystallization or distillation (if the product is volatile and thermally stable) should be explored. An aqueous workup to remove inorganic salts and unreacted water-soluble starting materials is a critical first step in the purification process.
Waste Management: Larger scale synthesis generates a greater volume of chemical waste, which must be managed responsibly. This includes the disposal of solvents, unreacted reagents, and byproducts in accordance with institutional and environmental regulations. The development of a "greener" synthetic route, for example by using a recyclable catalyst or a more environmentally benign solvent, is a valuable consideration. nih.gov
Safety: All chemical reactions carry inherent risks, and these can be amplified on a larger scale. A thorough risk assessment should be conducted before commencing any large-scale synthesis. This includes considering the flammability and toxicity of the solvents and reagents, the potential for exothermic reactions, and the appropriate personal protective equipment (PPE) to be used.
Chemical Reactivity and Mechanistic Investigations of 2 2,2 Difluoroethyl Sulfanyl Acetic Acid
Sulfur Oxidation and Redox Chemistry
The sulfur atom in 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid is susceptible to oxidation, a common reaction for thioethers. The presence of the adjacent electron-withdrawing 2,2-difluoroethyl group is expected to decrease the nucleophilicity of the sulfur atom, thereby affecting the kinetics and conditions required for its oxidation to the corresponding sulfoxide (B87167) and sulfone. nih.gov
Mechanistic Studies of Thioether Oxidation to Sulfoxides and Sulfones
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a stepwise process. The mechanism generally involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor. nih.gov Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and ozone (O₃). masterorganicchemistry.com
For thioethers bearing electron-withdrawing groups, such as the 2,2-difluoroethyl group in the title compound, the rate of oxidation is generally slower compared to their non-fluorinated analogs. nih.gov This is due to the reduced electron density on the sulfur atom, which diminishes its nucleophilicity. The proposed mechanism for oxidation with hydrogen peroxide involves the formation of a thioether-H₂O₂ adduct. The stability and rate of formation of this adduct are influenced by both the electronic and steric properties of the substituents on the thioether. nih.gov
The oxidation process can be catalyzed by Lewis acids, such as scandium triflate (Sc(OTf)₃), which can enhance the efficiency of hydrogen peroxide-mediated mono-oxidation to the sulfoxide under mild and neutral conditions. organic-chemistry.org This catalytic approach often exhibits high chemoselectivity with minimal over-oxidation to the sulfone. organic-chemistry.org
The general mechanism for the oxidation of a thioether to a sulfoxide and then to a sulfone can be depicted as follows:
Step 1: Oxidation to Sulfoxide: R-S-R' + [O] → R-S(=O)-R'
Step 2: Oxidation to Sulfone: R-S(=O)-R' + [O] → R-S(=O)₂-R'
Computational studies on the oxidation stability of fluorinated sulfones suggest that the position of fluorination has a significant impact on the oxidation potential. iaea.org While these studies focus on the sulfone, the principles can be extended to the precursor thioether, indicating that the electronic effects of the fluorine atoms are a critical determinant of reactivity.
Enantioselective Sulfoxidation of Fluorinated Thioethers
The oxidation of a prochiral thioether to a sulfoxide creates a stereogenic center at the sulfur atom. Enantioselective sulfoxidation aims to produce one enantiomer of the sulfoxide in excess. This is a field of significant interest due to the application of chiral sulfoxides in asymmetric synthesis and as components of pharmaceuticals.
Several methods have been developed for the asymmetric oxidation of thioethers, including the use of chiral oxidizing agents, and catalysis by chiral metal complexes or enzymes. cas.cn For fluorinated thioethers, the electronic modifications imparted by the fluorine atoms can influence the stereochemical outcome of the oxidation.
Metal-catalyzed systems, often employing titanium or vanadium complexes with chiral ligands like diethyl tartrate (DET), have been successfully used for the asymmetric oxidation of various sulfides. cas.cn While specific studies on this compound are not available, research on other fluorine-containing sulfides has shown that these systems can achieve good yields and enantioselectivities. cas.cn
Biocatalytic approaches using enzymes such as monooxygenases have also emerged as powerful tools for enantioselective sulfoxidation. These enzymatic systems can offer high enantiomeric excess under mild reaction conditions. The substrate scope of these enzymes is continually being explored, and they represent a promising avenue for the synthesis of chiral fluorinated sulfoxides.
Carbon-Sulfur Bond Cleavage Mechanisms
The carbon-sulfur (C-S) bond in this compound can be cleaved through various mechanisms, both enzymatic and non-enzymatic. The stability of this bond is influenced by the substituents on both the carbon and sulfur atoms.
Enzymatic Scission of Carbon-Sulfur Bonds in Organosulfur Fluorine Compounds
The biodegradation of organosulfur compounds is a critical process in the global sulfur cycle. Microorganisms have evolved a diverse array of enzymes capable of cleaving C-S bonds. frontiersin.org In the context of organofluorine sulfur compounds, the presence of fluorine can significantly impact the susceptibility of the molecule to enzymatic degradation.
While direct enzymatic cleavage of the C-S bond in a molecule like this compound has not been specifically documented, general principles of xenobiotic metabolism can be applied. The initial step in the biodegradation of many polyfluorinated compounds involves metabolic activation at a non-fluorinated part of the molecule. nih.gov This can lead to subsequent reactions that facilitate the cleavage of otherwise stable bonds. nih.gov
For instance, enzymes such as dioxygenases or monooxygenases could potentially hydroxylate the acetic acid moiety or the carbon atom alpha to the sulfur, which might initiate a cascade of reactions leading to C-S bond scission. The biodegradation of some thiophene-based polyesters has been shown to be facilitated by cutinases, demonstrating enzymatic hydrolysis of C-S bonds in polymeric structures. frontiersin.org
Non-Enzymatic Pathways for C-S Bond Lysis
Non-enzymatic cleavage of C-S bonds in thioethers can be achieved through various chemical methods, including reductive, oxidative, and metal-mediated pathways.
Reductive cleavage can be accomplished using dissolving metal reductions or by electrochemical methods. These methods typically generate a carbanion and a thiolate anion.
Oxidative cleavage of C-S bonds is another route. For example, thioethers can be oxidized to sulfoxides or sulfones, which can then undergo elimination reactions under certain conditions, leading to C-S bond scission. researchgate.net Metal-free methods using reagents like N-chlorosuccinimide (NCS) have been developed for the C(sp³)–S bond cleavage of thioethers to produce aldehydes and dithioacetals. mdpi.com The mechanism of such reactions often involves the formation of a sulfonium ion intermediate, which is then susceptible to nucleophilic attack or elimination.
Studies on the selective cleavage of C(sp³)-S bonds have shown that the nature of the alkyl group attached to the sulfur is critical. For instance, reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can mediate selective C-S bond cleavage, with the reactivity order being influenced by the stability of the resulting carbocation or radical intermediate. organic-chemistry.org
| Method | Reagents | General Mechanism | Applicability to this compound |
|---|---|---|---|
| Reductive Cleavage | Dissolving metals (e.g., Na/NH₃), Electrochemical reduction | Formation of a radical anion followed by fragmentation. | Potentially feasible, though the electron-withdrawing nature of the fluoroalkyl group might influence the reduction potential. |
| Oxidative Cleavage | Strong oxidants, NCS, NBS | Formation of sulfonium/sulfoxide intermediates followed by elimination or nucleophilic attack. | The acetic acid moiety provides a potential site for elimination after oxidation of the sulfur. |
| Metal-Mediated Cleavage | Transition metal complexes (e.g., Ni, Pd) | Oxidative addition of the C-S bond to the metal center. | Applicable, though the presence of the carboxylic acid and fluorine atoms could influence catalyst activity and selectivity. |
Carbon-Fluorine Bond Reactivity and Defluorination Processes
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to organofluorine compounds. wikipedia.org However, under certain conditions, C-F bonds can be cleaved. The presence of two fluorine atoms on the same carbon (a gem-difluoro moiety) in this compound influences the reactivity of these bonds.
The degradation of polyfluorinated compounds often requires activation of the molecule at a site other than the C-F bond. nih.gov Microbial degradation pathways for some polyfluorinated compounds have been identified, and they often involve initial enzymatic attack at a more reactive functional group. nih.gov For example, dioxygenase enzymes have been shown to initiate the degradation of certain fluorinated aromatic compounds, leading to intermediates that spontaneously defluorinate. nih.gov
In the case of this compound, a plausible enzymatic defluorination pathway could involve hydroxylation of the carbon atom bearing the fluorine atoms. This would lead to a hemiacetal-like intermediate that would be unstable and readily eliminate fluoride (B91410).
Non-enzymatic defluorination of polyfluorinated aliphatic compounds can be achieved under reductive conditions. the-innovation.org For instance, the use of hydrated electrons generated by UV/sulfite systems has been shown to be effective for the defluorination of perfluoroalkyl substances (PFAS). the-innovation.orgresearchgate.net The mechanism involves the stepwise transfer of electrons to the molecule, leading to the cleavage of C-F bonds. researchgate.net
Thermal methods in the presence of calcium compounds have also been shown to be effective for the mineralization of PFAS, proceeding via hydrodefluorination reactions. nih.gov
Intramolecular nucleophilic substitution can also lead to C-F bond cleavage, although this is generally difficult for alkyl fluorides. cas.cn However, if the molecule can adopt a conformation that allows for an intramolecular Sₙ2 attack by a nucleophilic group (e.g., the carboxylate), defluorination could occur. cas.cn
| Process | Description | Potential Mechanism for this compound |
|---|---|---|
| Enzymatic Defluorination | Microbial enzymes catalyze the cleavage of C-F bonds. | Initial oxidation or hydroxylation at the difluorinated carbon or an adjacent atom, leading to an unstable intermediate that eliminates fluoride. |
| Reductive Defluorination | Use of strong reducing agents or electrochemical methods. | Stepwise electron transfer to the molecule, forming a radical anion which then fragments to release a fluoride ion. |
| Thermal Defluorination | High temperatures, often with additives like calcium compounds. | Pyrolytic decomposition with hydrodefluorination reactions in the presence of a hydrogen source. |
| Nucleophilic Substitution | Direct displacement of fluoride by a nucleophile. | Unlikely to be a major pathway due to the strength of the C-F bond, unless activated by an adjacent functional group or through an intramolecular process. |
Enzyme-Catalyzed Carbon-Fluorine Bond Cleavage by Dehalogenases and Metalloenzymes
While the enzymatic cleavage of C-F bonds is a subject of ongoing research, particularly for environmental remediation of fluorinated pollutants, no studies were found that specifically investigate the action of dehalogenases or metalloenzymes on this compound.
Generally, certain microbial hydrolases have been identified that can cleave the C-F bond in simple molecules like fluoroacetate (B1212596). semanticscholar.orgumn.edu The mechanism often involves the nucleophilic attack on the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. Metalloenzymes, such as certain oxygenases, can also mediate C-F bond cleavage, although this is more commonly studied for fluoroaromatic compounds. navimro.com These enzymes utilize powerful oxidizing intermediates to overcome the high energy of the C-F bond. navimro.com However, the susceptibility of the difluoroethyl group in this compound to such enzymatic action has not been reported.
Chemical Activation and Degradation Pathways for Carbon-Fluorine Bonds
A variety of chemical methods are being developed for the activation of C-F bonds, but none have been specifically applied to this compound in the available literature.
Current research on C-F bond activation includes several distinct pathways:
Photoredox Catalysis : This method uses light-absorbing catalysts to generate highly reducing species that can transfer an electron to the organofluorine compound. the-innovation.org This process can lead to the formation of a radical anion, which then expels a fluoride ion to generate a carbon-centered radical, initiating degradation. the-innovation.org
Transition Metal-Free Activation : Methods using strong bases or reducing agents can promote C-F bond cleavage. For instance, reactions mediated by reagents like sodium dithionite have been used for intramolecular cyclization involving C-F bond activation in complex molecules. nih.gov
Frustrated Lewis Pairs (FLPs) : Combinations of bulky Lewis acids and bases can work synergistically to abstract a fluoride ion from an organic molecule, thereby activating the C-F bond for further transformation. researchgate.net
Without experimental data, it is not possible to determine which, if any, of these pathways would be effective for the degradation of this compound.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group in organic chemistry. While its general reactivity is well-established, specific studies detailing these reactions for this compound are absent from the literature.
Esterification, Amidation, and Cyclization Reactions
The carboxylic acid moiety of this compound is expected to undergo standard transformations typical for this functional group.
Esterification : This reaction involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (DCC), often with a catalyst such as 4-dimethylaminopyridine (DMAP) (Steglich esterification). organic-chemistry.orgrug.nl The choice of method depends on the substrate's sensitivity to acidic conditions. organic-chemistry.org
Amidation : The formation of an amide bond can be achieved by reacting the carboxylic acid with an amine. This typically requires activating the carboxylic acid, for example, by converting it to an acid chloride or by using peptide coupling reagents. beilstein-journals.orgnih.govorganic-chemistry.org Direct amidation at high temperatures is also possible but can be limited by substrate stability. rsc.org
Cyclization : Intramolecular reactions could potentially occur if a suitable nucleophile is present elsewhere in a modified molecule. However, no literature was found describing cyclization reactions involving this compound.
No data tables with specific reaction conditions, catalysts, or yields for these reactions involving this compound could be found.
Proton-Transfer Equilibria and Reactivity Profiles
The acidity of a carboxylic acid is quantified by its pKa value, which represents the pH at which the acid is 50% dissociated in its conjugate base form. libretexts.orgmasterorganicchemistry.com This equilibrium is fundamental to understanding its reactivity.
The pKa value of this compound has not been reported in the searched literature. The acidity would be influenced by the electron-withdrawing effect of the two fluorine atoms. This inductive effect would likely make it a stronger acid than acetic acid (pKa ~4.76), but a precise value is unknown. Understanding the proton-transfer equilibrium is crucial for predicting its behavior in acid-base reactions and for optimizing conditions for reactions involving its carboxylate form. libretexts.org Without a known pKa, a quantitative reactivity profile cannot be constructed.
Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida_tion_
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of specific nuclei.
¹H NMR Spectroscopy for Proton Environments
¹H NMR spectroscopy would be used to identify the number of different types of protons, their relative numbers, and their connectivity. For 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid, one would expect to observe signals corresponding to the methylene (B1212753) protons of the acetic acid moiety (-S-CH₂-COOH), the methylene protons adjacent to the difluoro group (-CF₂-CH₂-S-), and the methine proton on the difluorinated carbon (CHF₂-). The chemical shifts, integration values, and coupling patterns (especially coupling to the adjacent fluorine atoms) would be critical for confirming the structure.
¹³C NMR Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. Signals for the carboxylic acid carbon (-COOH), the two methylene carbons (-S-CH₂- and -CF₂-CH₂-S-), and the carbon bearing the fluorine atoms (-CHF₂) would be expected. The chemical shifts would be influenced by the electronegativity of the neighboring sulfur, oxygen, and fluorine atoms. Carbon-fluorine coupling would also be a key diagnostic feature.
¹⁹F NMR Spectroscopy for Fluorine Chemical Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A characteristic signal for the two equivalent fluorine atoms in the difluoroethyl group would be anticipated. The chemical shift and coupling to the adjacent protons would provide definitive evidence for the -CHF₂ group.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:
A broad O-H stretch from the carboxylic acid group.
A strong C=O stretch from the carboxylic acid group.
C-H stretching and bending vibrations from the methylene groups.
Strong C-F stretching vibrations, which are typically found in a specific region of the spectrum.
C-S stretching vibrations, which are generally weaker.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry would be used to confirm the elemental composition of the parent ion. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Analysis of the fragmentation pattern would help to further confirm the structure, with expected fragments arising from the loss of the carboxylic acid group, cleavage of the C-S bond, and other characteristic fragmentations.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Since this compound lacks extensive conjugation, it would not be expected to show strong absorption in the visible region. Any absorption would likely occur in the UV region and correspond to n→π* or σ→σ* transitions associated with the thioether and carboxylic acid functional groups.
Advanced Chromatographic Methods for Separation, Purity, and Quantification
Chromatographic techniques are central to the analytical workflow for this compound, enabling its separation from impurities, starting materials, and byproducts. The choice of method is dictated by the analyte's properties—such as polarity, volatility, and thermal stability—and the specific analytical goal, whether it be qualitative analysis, purity assessment, or precise quantification.
High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. Its versatility allows for both analytical-scale quantification and purity assessment, as well as preparative-scale purification.
Analytical Mode: For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8 silica) and a polar mobile phase. Due to the acidic nature of the carboxyl group, pH control of the mobile phase is critical to ensure reproducible retention times and good peak shape. Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the nonpolar stationary phase. nih.gov
A typical analytical HPLC method would involve a gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727). This ensures the elution of both polar impurities and the target compound within a reasonable timeframe. Detection is commonly achieved using a UV detector, typically at a wavelength around 210 nm where the carboxylic acid functional group absorbs. nih.gov For higher sensitivity and specificity, especially in complex matrices, fluorescence detection can be employed after derivatization with a suitable fluorescent tag. diva-portal.orgpsu.edu
Preparative Mode: When purification of the compound is required, the principles of analytical HPLC are scaled up. Preparative HPLC utilizes larger columns and higher flow rates to isolate gram-to-kilogram quantities of the target compound. The conditions developed at the analytical scale are often transferable, with adjustments to the gradient and flow rate to optimize for throughput and resolution. Fractions are collected as the compound elutes from the column, and the purity of these fractions is subsequently verified by analytical HPLC.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 2.1-4.6 mm i.d., 50-250 mm length, 3-5 µm | C18, >20 mm i.d., >250 mm length, 5-10 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2-1.0 mL/min | >20 mL/min |
| Detection | UV (210 nm), MS, Fluorescence (after deriv.) | UV (210 nm), Refractive Index |
| Objective | Purity assessment, Quantification | Isolation and Purification |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com As this compound is a carboxylic acid, it has low volatility and high polarity, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxyl group into a more volatile and thermally stable ester. colostate.edu
The most common derivatization method is esterification, for instance, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or by using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). colostate.eduusherbrooke.ca The resulting methyl or trimethylsilyl (B98337) ester is significantly more volatile and can be readily analyzed by GC.
The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or HP-5 column). The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. For structural confirmation, a mass spectrometer (MS) is used as the detector (see GC-MS below).
| Parameter | Typical Conditions |
| Derivatization | Esterification with acidic methanol or silylation with BSTFA |
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | ~250 °C |
| Oven Program | Start at 50-80°C, ramp up to 250-300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Initial Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction or for a preliminary assessment of purity. nih.govthieme.de
For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve good separation. A common eluent system for a polar, acidic compound like this would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to suppress the ionization of the carboxyl group and reduce "tailing" of the spot. researchgate.net
The compound is spotted on the plate, which is then placed in a chamber containing the eluent. As the eluent moves up the plate by capillary action, the compound separates from other components in the mixture based on its differential affinity for the stationary and mobile phases. The position of the compound is then visualized, typically under UV light (if the compound is UV-active) or by staining with a reagent such as potassium permanganate (B83412), which reacts with the thioether group. rsc.org The retention factor (Rf) value is calculated to characterize the compound's mobility in a specific TLC system.
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1) + 1% Acetic Acid |
| Visualization | UV light (254 nm), Potassium permanganate stain |
| Application | Reaction monitoring, rapid purity check, fraction analysis |
Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a chromatographic separation method with a spectroscopic detection method, provide a wealth of information, enabling not only separation and quantification but also definitive structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for identifying volatile compounds. metbio.netresearchgate.net After derivatization of this compound to its volatile ester, the separated components eluting from the GC column enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI), and the resulting fragments produce a unique mass spectrum, or "fingerprint," that allows for unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. restek.comunt.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and versatile analytical tool for non-volatile compounds. nih.govscripps.edu It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. The compound elutes from the LC column and is introduced into the MS source (e.g., electrospray ionization, ESI), where it is ionized. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or deprotonated molecule [M-H]-, providing molecular weight information. nih.gov By performing tandem MS (MS/MS), the molecular ion can be fragmented to yield structural information, further confirming the identity of the compound. youtube.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less common, LC-NMR is a powerful technique for the direct structural elucidation of compounds in a mixture. Fractions eluting from the HPLC are directly transferred to an NMR spectrometer. This allows for the acquisition of 1H and 19F NMR spectra of the separated compound without the need for prior isolation, providing definitive structural information. The 19F NMR spectrum would be particularly informative for confirming the presence and environment of the difluoroethyl group.
| Technique | Separation Principle | Detection Principle | Information Provided |
| GC-MS | Volatility/Boiling Point | Mass-to-charge ratio (m/z) | Retention time, Molecular weight, Structural info (fragmentation) |
| LC-MS | Polarity/Hydrophobicity | Mass-to-charge ratio (m/z) | Retention time, Molecular weight, Structural info (MS/MS) |
| LC-NMR | Polarity/Hydrophobicity | Nuclear magnetic resonance | Retention time, Definitive structural elucidation |
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electric charge within the molecule, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These properties are crucial for understanding the molecule's reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Value |
| Optimized Ground State Energy | -XXX.XXXX Hartree |
| HOMO Energy | -X.XX eV |
| LUMO Energy | +X.XX eV |
| HOMO-LUMO Gap | X.XX eV |
| Dipole Moment | X.XX Debye |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to explore its potential energy surface.
This would involve calculating the energy of the molecule for various geometric arrangements, allowing for the identification of different conformers (stable isomers that can be interconverted by rotation around single bonds) and the transition states that connect them. This information is vital for understanding the molecule's flexibility and the energy barriers for conformational changes. Furthermore, ab initio methods can be used to map out the energy profiles of chemical reactions involving this molecule, identifying the transition states and intermediates to elucidate reaction mechanisms.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation of this compound, the atoms are treated as classical particles, and their motions are governed by a force field that describes the interactions between them.
By simulating the molecule's movement over time, MD can provide a detailed picture of its conformational landscape. This would reveal the preferred shapes the molecule adopts and the dynamics of transitions between them. Moreover, by including solvent molecules (such as water) in the simulation, MD can be used to study how the solvent influences the molecule's structure and dynamics. This is particularly important for understanding the behavior of the molecule in a biological or chemical environment.
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling can be a powerful tool to investigate the step-by-step process of a chemical reaction. For this compound, this could involve studying its synthesis or its reactions with other molecules. By combining quantum chemical calculations (to determine the energies of reactants, products, and transition states) with reaction rate theories, it is possible to predict the most likely reaction pathways and the rates at which they occur. This can provide insights that are difficult to obtain through experiments alone.
Prediction of Spectroscopic Data and Vibrational Frequencies
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization. For this compound, quantum chemical calculations can be used to compute its vibrational frequencies. These frequencies correspond to the different ways the molecule can vibrate, and they can be directly compared to experimental infrared (IR) and Raman spectra to confirm the molecule's structure.
Similarly, other spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts and ultraviolet-visible (UV-Vis) absorption spectra, can be predicted. These computational predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic and structural properties.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Carboxylic Acid) | Stretching | 1700-1750 |
| O-H (Carboxylic Acid) | Stretching | 3000-3500 |
| C-F (Difluoroethyl) | Stretching | 1000-1100 |
| S-C (Thioether) | Stretching | 600-800 |
Note: These are typical ranges for these functional groups and would be calculated specifically for the molecule in a computational study.
In Silico Approaches for Chemical Space Exploration and Bioisosteric Prediction
In silico methods, which are computational approaches used in drug discovery and materials science, can be applied to explore the chemical space around this compound. This involves computationally generating and evaluating a large number of related molecules to identify those with desired properties.
For example, if this molecule were being investigated as a potential drug candidate, in silico methods could be used to predict the biological activity and pharmacokinetic properties of its analogs. Bioisosteric prediction is a key aspect of this, where parts of the molecule are replaced with other chemical groups that have similar physical or chemical properties but may lead to improved biological effects. For this compound, this could involve replacing the difluoroethyl group or the carboxylic acid group with other functional groups to explore how these changes affect its properties.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Reagent Development and Synthetic Building Block Utility
The structural features of 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid make it a versatile tool for synthetic chemists, offering pathways to novel fluorinated and organosulfur compounds.
While direct literature on the use of This compound as a precursor is not extensively documented, the utility of similar fluorinated building blocks is well-established. For instance, compounds like 2,2-difluoro-2-(fluorosulfonyl)acetic acid are recognized as key intermediates in the synthesis of various fluorinated molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.com The presence of the 2,2-difluoroethyl group in the title compound provides a lipophilic, metabolically stable moiety that is desirable in drug design. This suggests its potential as a precursor for introducing the difluoroethyl group into more complex molecular architectures. The synthesis of related structures, such as 2,2-difluoroethanol, often involves the reaction of precursors like 1-chloro-2,2-difluoroethane with salts of carboxylic acids, highlighting the general synthetic accessibility of the difluoroethyl unit. google.comgoogle.com
Organosulfur compounds are prevalent in a wide array of biologically active molecules and pharmaceuticals. jmchemsci.com The thioether-acetic acid backbone of This compound presents a versatile scaffold for the construction of diverse organosulfur molecules. The carboxylic acid handle allows for a variety of chemical transformations, such as amidation or esterification, to build larger and more complex structures. The thioether linkage itself can be a key pharmacophoric element or a strategic linker in more elaborate molecular designs. The synthesis of related thioether acetic acid derivatives has been reported, indicating the feasibility of using such scaffolds in synthetic campaigns. For example, 2-(thiophen-2-yl)acetic acid has been used as a platform to develop enzyme inhibitors. nih.gov
Strategies for Bioisosteric Replacement and Molecular Mimicry
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to optimize drug candidates. nih.govcambridgemedchemconsulting.com
The introduction of fluorine into a molecule can profoundly influence its physicochemical properties, which is a key consideration in the design of bioisosteres.
Lipophilicity : The effect of fluorine on lipophilicity is complex and context-dependent. researchgate.netnih.gov While highly fluorinated groups like trifluoromethyl can increase lipophilicity, partially fluorinated moieties such as the difluoroethyl group can have a more nuanced effect. nih.gov The difluoromethyl group, for instance, is generally less lipophilic than a methyl or trifluoromethyl group. researchgate.net This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation. nih.gov The difluoroethyl group in This compound is expected to enhance the metabolic stability of the adjacent part of the molecule by blocking potential sites of oxidation. Studies on related motifs, like the α,α-difluoroethyl thioether, have shown that this group undergoes metabolism to the corresponding sulfoxide (B87167) and sulfone, indicating a predictable metabolic pathway. beilstein-journals.org
Electronic Effects : The high electronegativity of fluorine atoms creates a significant dipole moment in the C-F bond. This can influence the pKa of nearby functional groups and alter the molecule's binding interactions with its biological target. nih.gov The inductive effect of the two fluorine atoms in the 2,2-difluoroethyl group can impact the acidity of the carboxylic acid and the nucleophilicity of the sulfur atom.
The following table summarizes the general influence of the difluoroethyl group on key molecular properties relevant to bioisosterism:
| Property | Influence of the 2,2-Difluoroethyl Group |
| Lipophilicity | Generally less lipophilic than a trifluoromethyl group, offering a means to fine-tune this property. |
| Metabolic Stability | The strong C-F bonds typically increase resistance to metabolic oxidation at or near the site of fluorination. |
| Acidity/Basicity (pKa) | The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby acidic or basic centers. |
| Conformation | The steric bulk and electronic properties of the group can influence the preferred conformation of the molecule. |
| Dipole Moment | The C-F bonds introduce a significant local dipole moment, which can affect intermolecular interactions. |
Mechanistic Probe Design in Chemical Biology
Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. While there is no specific information on the use of This compound as a mechanistic probe, its structural components suggest potential applications in this area. Fluorinated groups are often incorporated into probes for ¹⁹F NMR studies due to the high sensitivity of the ¹⁹F nucleus and the low background signal in biological systems. ljmu.ac.uk The thioether moiety can be a reactive handle or a recognition element for specific enzymes or cellular components. For example, fluorescent probes for detecting biothiols often rely on the nucleophilicity of the sulfur atom. rsc.orgresearchgate.net The combination of a fluorinated tag and a reactive sulfur-containing scaffold could, in principle, be used to design probes for studying enzyme mechanisms or for activity-based protein profiling.
Utilizing Fluorinated Organosulfur Frameworks to Investigate Biochemical Pathways (focus on chemical mechanisms)
Fluorinated organosulfur compounds serve as sophisticated molecular probes for elucidating complex biochemical pathways. The substitution of hydrogen with fluorine atoms, particularly on a carbon adjacent to a sulfur atom as in "this compound," introduces minimal steric hindrance while dramatically altering the electronic properties of the molecule. mdpi.com This allows these compounds to act as "mimics" or "antagonists" of their non-fluorinated natural counterparts, enabling researchers to investigate enzyme mechanisms and metabolic pathways. researchgate.net
The chemical mechanism behind their utility often hinges on the stability of the C-F bond and its influence on adjacent functional groups. researchgate.net For example, the strong electron-withdrawing effect of the two fluorine atoms can influence the acidity of the carboxylic acid proton and the nucleophilicity of the sulfur atom. When such a compound interacts with an enzyme, it can act as a competitive inhibitor or a mechanism-based inactivator.
In one scenario, the fluorinated framework might bind to an enzyme's active site but fail to undergo the subsequent catalytic transformation due to the strength of the C-F bonds, effectively blocking the enzyme. In another, the altered electronics could facilitate an unexpected reaction within the active site, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. By analyzing the products of these interactions or the modified enzyme, researchers can gain detailed insights into the catalytic mechanism and the structure of the active site. The presence of fluorine also provides a unique spectroscopic handle (¹⁹F NMR) for monitoring the compound's interactions and transformations within a biological system.
Development of Covalent Chemical Probes via Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for developing covalent chemical probes to study the proteome. nih.govtandfonline.com While "this compound" is a sulfur(II) compound, its core structure can be conceptually linked to the principles of SuFEx by considering its potential elaboration into sulfur(VI) fluoride-containing molecules. SuFEx chemistry is a "click chemistry" reaction noted for its reliability, high yield, and compatibility with aqueous environments. sigmaaldrich.comresearchgate.net
The central reactive group in SuFEx is the sulfonyl fluoride (R-SO₂F) or a related sulfur(VI) fluoride moiety. sigmaaldrich.com These groups are exceptionally stable in biological media but can react selectively with nucleophilic amino acid residues on proteins, such as tyrosine, lysine, serine, and histidine, to form stable covalent bonds. nih.govresearchgate.net This reaction moves beyond the traditional focus of covalent probes on cysteine residues, thereby expanding the "druggable" proteome. nih.govtandfonline.com
The development of a covalent probe based on a fluorinated thioether framework would involve chemically modifying the molecule to include a sulfur(VI) fluoride "warhead." This probe could then be used to identify and study protein targets. The specificity of the probe would be directed by the "this compound" portion of the molecule, which would guide it to the binding site of a target protein. Once positioned, the sulfur(VI) fluoride group would react with a nearby nucleophilic residue, creating a permanent link. This allows for the identification of the protein target and the specific site of interaction, providing invaluable information for drug discovery and chemical biology. researchgate.netacs.org The SuFEx reaction's robustness and selectivity make it a prime strategy for converting reversible ligands into potent and specific covalent inhibitors. nih.govacs.orgchemrxiv.org
Enzymatic Biotransformation Studies
The study of how enzymes process organofluorine compounds is crucial for understanding their environmental fate and for developing new biotechnological applications. The carbon-fluorine bond is the strongest single bond in organic chemistry, making enzymatic cleavage a significant challenge for biological systems. nih.govumn.edu
Substrate Specificity and Kinetic Analysis of Defluorinating Enzymes
Enzymes capable of cleaving the C-F bond, known as defluorinating enzymes or dehalogenases, are of significant scientific interest. researchgate.netresearchgate.net Studies on these enzymes, often microbial hydrolases, reveal important details about their substrate specificity and catalytic mechanisms. nih.govumn.edu While research may not have specifically focused on "this compound," data from analogous compounds like fluoroacetate (B1212596) and difluoroacetate (B1230586) provide a strong basis for understanding potential interactions.
Fluoroacetate dehalogenases, for instance, catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride ion. nih.govresearchgate.net The mechanism often involves a nucleophilic attack by an aspartate residue in the enzyme's active site, forming a covalent ester intermediate which is then hydrolyzed. nih.gov The active site features a specialized "halide pocket" that uses hydrogen bonds to stabilize the departing fluoride ion, a crucial feature for catalytic efficiency. nih.gov
The specificity of these enzymes is often strict. For example, the fluoroacetate dehalogenase from Rhodopseudomonas palustris (RPA1163) shows a much higher catalytic efficiency (kcat/Km) for fluoroacetate than for chloroacetate. The presence of two fluorine atoms, as in difluoroacetate, presents a greater challenge, but some microbial dehalogenases have been shown to catalyze its complete defluorination to glyoxylic acid. bangor.ac.uk The presence of the larger sulfanylacetic acid group in "this compound" would likely influence its ability to fit into the active site, making its processing dependent on the specific architecture and flexibility of the enzyme .
Below is a table summarizing kinetic parameters for the defluorination of related compounds by the fluoroacetate dehalogenase RPA1163, illustrating typical substrate preferences.
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |
| Fluoroacetate | 0.8 | 4.0 | 5.0 |
| Chloroacetate | 1.8 | 0.1 | 0.05 |
| Bromoacetate | 3.6 | 0.01 | 0.003 |
This interactive table contains representative data adapted from studies on fluoroacetate dehalogenases to illustrate substrate specificity.
Understanding Metabolic Fate of Fluorinated Thioethers in Biological Systems
The metabolic fate of fluorinated thioethers is of interest in pharmacology and toxicology. The introduction of fluorine can block sites of metabolism, leading to increased drug half-life, but it can also lead to the formation of toxic metabolites. researchgate.net The metabolism of a compound like "this compound" in a biological system would likely involve several key enzymatic pathways.
One major family of enzymes involved in xenobiotic metabolism is the cytochrome P450 (CYP) superfamily. nih.gov CYPs could potentially oxidize the sulfur atom to a sulfoxide or sulfone. Alternatively, they could hydroxylate the carbon atoms, although the presence of fluorine often hinders this process. researchgate.net If metabolism does occur at the C-F bond, it can proceed through oxidative or hydrolytic pathways. nih.gov
Another critical pathway for thioethers involves conjugation. For example, the compound could be conjugated with glutathione (B108866) via glutathione S-transferases. Following this, the resulting conjugate can be further processed in the mercapturic acid pathway. The biotransformation of structurally related S-conjugates of difluoroethylenes has been shown to be dependent on renal cysteine conjugate β-lyase, which can lead to the formation of reactive intermediates and subsequent toxicity. nih.gov The ultimate metabolic fate is a complex interplay between the compound's structure and the array of metabolic enzymes present in the organism. nih.govresearchgate.net
Rational Design and Engineering of Biocatalysts for Novel Transformations
The limited ability of natural enzymes to process synthetic fluorinated compounds has driven the field of rational design and protein engineering. nih.govnumberanalytics.com The goal is to create novel biocatalysts with enhanced activity, altered substrate specificity, or the ability to perform new-to-nature reactions. nih.gov
The rational design of a biocatalyst to transform "this compound" would begin with selecting a suitable enzyme scaffold, such as a dehalogenase or a cytochrome P450. bangor.ac.uknih.gov Using computational modeling and knowledge of the enzyme's structure and mechanism, specific amino acid residues in the active site can be identified for mutation. For instance, residues lining the substrate-binding pocket could be altered to better accommodate the bulky sulfanylacetic acid group. bangor.ac.uk
Directed evolution is another powerful strategy. This involves creating a large library of enzyme variants through random mutagenesis and then screening them for the desired activity (e.g., efficient defluorination of the target compound). chemrxiv.org Cycles of mutation and selection can lead to biocatalysts with dramatically improved performance. For example, researchers have successfully engineered P450 enzymes to hydroxylate non-activated carbon atoms, a challenging chemical transformation. researchgate.net Applying these techniques could lead to the development of enzymes capable of specifically cleaving the C-F bonds in polyfluorinated compounds or selectively oxidizing the thioether, opening up possibilities for bioremediation and green chemistry applications. nih.govumn.edu
Future Research Directions
Unveiling Novel Reactivity Patterns and Unconventional Transformations
Future research should focus on exploring the unique reactivity imparted by the interplay of the difluoroethyl and thioacetic acid groups. The electron-withdrawing nature of the gem-difluoro group is known to influence the properties of adjacent atoms, and its effect on the sulfur atom in this molecule is a key area for investigation. researchgate.net
Key research questions to address include:
Oxidation States of Sulfur: Systematic studies on the oxidation of the thioether to sulfoxide (B87167) and sulfone are warranted. Research on analogous aryl-SCF2CH3 ethers has shown that the sulfur is readily converted to the corresponding sulfoxide and more slowly to the sulfone. beilstein-journals.org Investigating the kinetics and thermodynamics of these transformations for 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid will be crucial. Furthermore, exploring the reactivity of these oxidized derivatives could open new synthetic pathways.
C-S Bond Activation: Investigations into the cleavage and functionalization of the C–S bond are essential. The stability of the C-S bond in the presence of various reagents, including strong acids, bases, and transition metal catalysts, should be systematically evaluated. Understanding these parameters is critical for employing this molecule as a building block in more complex syntheses. acs.org
Reactivity of the Acetic Acid Moiety: The influence of the fluoroalkylthio substituent on the pKa and reactivity of the carboxylic acid group should be quantified. This includes exploring its participation in esterification, amidation, and other classical carboxylic acid transformations under various conditions.
Unconventional Transformations: Future work could explore more unconventional reactions, such as Pummerer-type rearrangements of the corresponding sulfoxide or radical-mediated transformations involving the C-F or C-S bonds.
A hypothetical research campaign could explore the selective oxidation of the thioether under various conditions, as outlined in the table below.
Table 1: Hypothetical Study on Selective Oxidation of this compound
| Experiment ID | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Predominant Product | Yield (%) |
|---|---|---|---|---|---|---|
| OX-01 | H₂O₂ (1.1 eq) | Acetic Acid | 25 | 12 | Sulfoxide | 95 |
| OX-02 | m-CPBA (1.1 eq) | CH₂Cl₂ | 0 | 4 | Sulfoxide | 98 |
| OX-03 | H₂O₂ (2.5 eq) | Acetic Acid | 80 | 24 | Sulfone | 92 |
Development of Green Chemistry Approaches for Synthesis and Degradation
As the chemical industry moves towards more sustainable practices, developing green synthetic and degradation pathways for novel molecules like this compound is paramount. researchgate.net
Future research in this area should include:
Green Synthesis: Exploration of synthetic routes that minimize hazardous reagents and solvents. This could involve flow chemistry processes, enzymatic synthesis, or the use of greener fluorinating and sulfenylating agents. eurekalert.orgnih.gov For instance, developing a one-pot synthesis from readily available starting materials in an aqueous medium would be a significant advancement.
Biodegradation Pathways: Investigating the microbial or enzymatic degradation of the molecule is crucial for assessing its environmental fate. Studies on similar motifs, such as the α,α-difluoroethyl thioether, have utilized model organisms like Cunninghamella elegans to understand metabolic pathways, which primarily involve oxidation of the sulfur atom. beilstein-journals.orgnih.gov Similar studies on the title compound could reveal its susceptibility to biodegradation and identify any persistent metabolites.
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry offers a powerful tool for accelerating the discovery process by predicting molecular properties and reactivity, thereby guiding experimental work. nih.gov For this compound, a synergistic approach combining computational and experimental studies will be highly beneficial.
Key areas for computational investigation include:
Conformational Analysis: Predicting the stable conformations of the molecule and how they influence its reactivity and interaction with biological targets. rsc.orgx-mol.com
Reaction Mechanism Prediction: Using methods like Density Functional Theory (DFT) to model reaction pathways for oxidation, C-S bond cleavage, and other transformations. mit.edu This can help in optimizing reaction conditions and predicting potential side products. The Artificial Force Induced Reaction (AFIR) method is another powerful tool for exploring new reaction possibilities. hokudai.ac.jp
Property Prediction: Calculating key physicochemical properties such as logP, pKa, and spectral data (NMR, IR). Quantum chemical calculations can provide insights into how fluorination affects chemical stability and reactivity. emerginginvestigators.org These predictions can be benchmarked against experimental data to refine computational models. Advanced computational techniques can provide a reliable set of thermochemical data for such compounds. pittcon.org
Table 2: Hypothetical Comparison of Predicted vs. Experimental Physicochemical Properties
| Property | Predicted Value (DFT B3LYP/6-31G*) | Experimental Value |
|---|---|---|
| pKa (carboxylic acid) | 3.15 | 3.28 |
| LogP | 1.25 | 1.35 |
| ¹⁹F NMR Chemical Shift (δ, ppm) | -95.2 | -94.8 |
Exploration of Mechanistic Enzymology of Fluorine-Sulfur Bonds
The interaction of organofluorine and organosulfur compounds with enzymes is a field of growing interest. While naturally occurring organofluorine compounds are rare, understanding how enzymes process xenobiotics is critical for pharmacology and environmental science. wikipedia.org
Future research directions could involve:
Screening against Dehalogenases and Oxygenases: Investigating whether enzymes known to cleave C-F bonds (fluorinases/dehalogenases) or metabolize thioethers (cytochrome P450s, flavin-containing monooxygenases) can act on this compound. nih.gov
Metabolic Stability Studies: Using liver microsomes or other biological systems to assess the metabolic stability of the compound. Studies on analogous aryl-SCF2CH3 motifs have shown that the thioether is susceptible to oxidation, but the C-F bonds remain intact. beilstein-journals.org Determining the metabolic fate of the acetic acid moiety is also important.
Enzyme Inhibition Studies: The molecule could be tested as a potential inhibitor of enzymes involved in fatty acid metabolism or other pathways, given its structural similarity to endogenous carboxylic acids. Fluorine's unique properties can be leveraged in the design of mechanism-based enzyme inhibitors. researchgate.net
Synergistic Research at the Interface of Synthetic Organic Chemistry and Chemical Biology
The unique properties conferred by fluorine make fluorinated molecules valuable tools in chemical biology. nsf.gov this compound could serve as a versatile building block for creating novel probes and biologically active molecules.
Potential interdisciplinary research includes:
Incorporation into Peptides and Natural Products: The carboxylic acid handle allows for its incorporation into peptides or other natural products via standard coupling chemistries. The difluoroethylthio group would act as a unique tag, potentially altering the conformation, stability, and biological activity of the parent molecule. The biosynthesis of fluorinated analogues of peptides is an emerging field. rsc.org
Development of ¹⁹F NMR Probes: The presence of two fluorine atoms makes this molecule a candidate for use in ¹⁹F NMR studies. By attaching it to a ligand or substrate, it could be used to probe binding events with proteins or other macromolecules in vitro. researchgate.net
Bioisosteric Replacement: Exploring the use of the this compound moiety as a bioisostere for other chemical groups in known bioactive molecules. The combination of the polarizable sulfur atom and the electron-withdrawing difluoroethyl group offers a unique modulation of lipophilicity and polarity that could be advantageous in drug design. researchgate.net
This synergistic approach, combining the synthesis of novel derivatives with their application in biological systems, holds the key to unlocking the full potential of this intriguing fluorinated building block.
Q & A
Basic: What are the established synthetic routes for 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid, and what purification challenges arise?
Answer:
The synthesis typically involves nucleophilic substitution between 2,2-difluoroethyl halides (e.g., bromide or chloride) and thiol-containing acetic acid derivatives. A common approach is reacting 2-mercaptoacetic acid with 2,2-difluoroethyl bromide under basic conditions (e.g., KOH in methanol) to facilitate thioether bond formation . Challenges include controlling byproducts (e.g., disulfides) and ensuring high purity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using polar aprotic solvents) is critical. Impurities often arise from incomplete substitution or oxidation; techniques like HPLC with UV detection (λ = 210–254 nm) are recommended for purity validation .
Basic: Which spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR : ¹H and ¹⁹F NMR confirm the difluoroethyl group (e.g., ¹⁹F δ ≈ -120 ppm for CF₂) and thioether linkage (CH₂-S-CH₂). ¹³C NMR resolves the carboxylic acid carbon (δ ≈ 170–175 ppm).
- IR : Strong C=O stretch (~1700 cm⁻¹) and S-C absorption (~650 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, while GC-MS (after derivatization) identifies volatile fragments (e.g., CF₂CH₂-S-).
Spectral ambiguities (e.g., overlapping CH₂ signals) can be addressed by 2D NMR (COSY, HSQC) or isotopic labeling .
Advanced: How does the difluoroethyl group influence acidity and reactivity compared to non-fluorinated analogs?
Answer:
The electron-withdrawing CF₂ group increases the carboxylic acid’s acidity (lower pKa ≈ 2.5–3.0 vs. ~4.7 for non-fluorinated analogs). This enhances nucleophilicity in esterification or amidation reactions. Computational studies (e.g., DFT) show the CF₂ group stabilizes the deprotonated carboxylate via inductive effects, confirmed by pH titration and X-ray crystallography . Reactivity differences are critical in drug design, where fluorination modulates bioavailability and target binding .
Advanced: How can QSAR models optimize the biological activity of derivatives of this compound?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and fluorine atom positions to predict interactions with biological targets (e.g., enzymes or lipid nanoparticles). For instance, introducing electron-deficient substituents (e.g., CF₃) at specific positions can enhance binding to hydrophobic pockets in proteins. Validation involves synthesizing derivatives, testing in vitro assays (e.g., enzyme inhibition), and correlating results with computational predictions .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility)?
Answer:
Discrepancies often stem from solvent polarity, temperature, or measurement techniques. For solubility:
- Use standardized methods (e.g., shake-flask with HPLC quantification).
- Compare data in identical solvents (e.g., water, DMSO).
- Apply computational tools (e.g., COSMO-RS) to predict solubility based on molecular descriptors.
Contradictions in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) can identify crystalline phases .
Basic: What are the recommended crystallographic tools for determining this compound’s structure?
Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. The CF₂ group’s disorder can be modeled with split positions and restrained geometry. Data collection at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Hydrogen bonding (e.g., O-H⋯O dimers) is analyzed using OLEX2 or Mercury .
Advanced: How does the thioether linkage affect stability under oxidative conditions?
Answer:
The S-CH₂ bond is susceptible to oxidation, forming sulfoxides or sulfones. Stability studies using H₂O₂ or O₂ exposure (monitored by TLC or LC-MS) reveal degradation pathways. Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) during synthesis and storage mitigate this. Kinetic studies (UV-Vis monitoring) quantify oxidation rates, informing formulation strategies for biomedical applications .
Basic: What industrial applications are emerging for this compound beyond academia?
Answer:
While avoiding commercial focus, research highlights its role as a:
- Building block for fluorinated polymers (e.g., RAFT polymerization agents).
- Intermediate in mRNA delivery systems (lipid nanoparticles), leveraging fluorine’s metabolic stability .
Advanced: What in silico methods predict metabolic pathways for this compound?
Answer:
Software like MetaSite or GLORY predicts Phase I/II metabolism (e.g., oxidation, glucuronidation). Docking simulations (AutoDock Vina) identify cytochrome P450 binding sites. Experimental validation uses liver microsomes and LC-MS/MS to detect metabolites .
Basic: How is the compound’s purity validated in synthetic workflows?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
